N-(3-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide
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Overview
Description
N-(3-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes methoxyphenyl groups, an imidazole ring, and a carboxamide linkage, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Attachment of the benzyl group: This step involves the reaction of the imidazole derivative with a benzyl halide under basic conditions.
Introduction of the propanamido group: This can be done by reacting the benzyl-imidazole intermediate with 3-(4-methoxyphenyl)propanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-3-phenylpropanamide
- 3-(4-methoxyphenyl)propanoic acid
- 4-methoxybenzylamine
Uniqueness
N-(3-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide stands out due to its unique combination of functional groups and structural complexity
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O4/c1-35-24-13-8-20(9-14-24)10-15-27(33)30-22-11-6-21(7-12-22)17-32-18-26(29-19-32)28(34)31-23-4-3-5-25(16-23)36-2/h3-9,11-14,16,18-19H,10,15,17H2,1-2H3,(H,30,33)(H,31,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLZTFUUFQECAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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